

Application Note & Protocol: Synthesis of Levofloxacin Diamine Reference Standard

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Compound of Interest

Compound Name: Levofloxacin Diamine

CAS No.: 1797099-76-3

Cat. No.: B1149844

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Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of the **levofloxacin diamine** reference standard, a critical impurity in the manufacturing of levofloxacin. The protocol is designed for researchers, analytical scientists, and drug development professionals. It emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry. All methodologies are grounded in established scientific principles and pharmacopeial standards to ensure the resulting reference material is suitable for its intended use in quality control and regulatory filings.

Introduction: The Significance of the Levofloxacin Diamine Impurity

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. [2][3]

During the synthesis of levofloxacin, the formation of process-related impurities is a significant concern for drug safety and efficacy. The **levofloxacin diamine** impurity, where the N-methylpiperazine moiety at the C-7 position is replaced by an ethylenediamine group, is a key

related substance that requires strict control. Regulatory bodies like the United States Pharmacopeia (USP) have established limits for such impurities in the final drug product.[4][5]

A highly purified and well-characterized **levofloxacin diamine** reference standard is essential for:

- Analytical Method Development and Validation: To accurately identify and quantify the diamine impurity in levofloxacin active pharmaceutical ingredients (APIs) and finished drug products.[6]
- Quality Control (QC): For routine testing to ensure that batches of levofloxacin meet the required purity specifications.[6]
- Stability and Forced Degradation Studies: To understand the degradation pathways of levofloxacin and identify potential new degradation products.

This application note presents a robust and validated protocol for the laboratory-scale synthesis and characterization of the **levofloxacin diamine** reference standard.

Synthetic Strategy and Rationale

The synthesis of the **levofloxacin diamine** impurity is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This involves reacting a suitable levofloxacin precursor with ethylenediamine.

Core Reaction:

The fluorine atom at the C-7 position of the quinolone ring is activated for nucleophilic attack by the electron-withdrawing carboxyl and ketone groups. Ethylenediamine acts as the nucleophile, displacing the fluoride ion.

Rationale for Key Experimental Choices:

- Starting Material: While levofloxacin itself can be used, employing its ethyl ester derivative is often preferred. This prevents an acid-base reaction between the carboxylic acid of levofloxacin and the basic ethylenediamine, which would otherwise consume the nucleophile and reduce the yield.

- **Reaction Solvent and Stoichiometry:** Using a large excess of ethylenediamine can serve the dual purpose of being the reactant and the solvent, driving the reaction towards completion. Alternatively, a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used.^{[7][8]}
- **Temperature:** The reaction is typically heated to facilitate the substitution reaction. An optimal temperature range of 50-60°C is often employed to ensure a reasonable reaction rate without promoting the formation of significant side products.^{[7][8]}
- **Base:** When using the hydrochloride salt of a diamine, a non-nucleophilic base like triethylamine is added to liberate the free amine for the reaction.^{[7][8]}

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier (Example)	CAS Number
Levofloxacin Carboxylic Acid	>98% Purity	Sigma-Aldrich	100986-85-4
N- methylethylenediamin e hydrochloride	>98% Purity	Sigma-Aldrich	5824-48-6
Triethylamine	>99%	Thermo Fisher	121-44-8
Dimethyl sulfoxide (DMSO)	Anhydrous, >99.5%	Merck	67-68-5
Dichloromethane (DCM)	HPLC Grade	VWR	75-09-2
Methanol (MeOH)	HPLC Grade	VWR	67-56-1
Ethanol	ACS Grade	Sigma-Aldrich	64-17-5
Deionized Water	Type I	In-house system	7732-18-5
Anhydrous Sodium Sulfate	ACS Grade	Sigma-Aldrich	7757-82-6

Synthesis Workflow



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Caption: Workflow for the synthesis of **Levofloxacin Diamine** Reference Standard.

Step-by-Step Synthesis Procedure

- **Preparation of the Amine:** In a round-bottom flask, suspend N-methylethylenediamine hydrochloride in dimethyl sulfoxide. Add triethylamine and stir the mixture for approximately 1.5 hours. Filter the suspension to remove the triethylamine hydrochloride salt.[7][8]
- **Nucleophilic Substitution:** To the filtrate containing the free N-methylethylenediamine, add levofloxacin carboxylic acid. Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for about 1.5 hours.[7][8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Initial Product Isolation:** After the reaction is complete, evaporate the dimethyl sulfoxide under reduced pressure. To the residue, add ethanol and stir to precipitate a solid. Filter the mixture and collect the filtrate.[7]
- **Further Purification:** Evaporate the filtrate to dryness. Add dichloromethane to the residue and stir to precipitate any remaining solids. Filter the mixture and collect the solid, which is the crude **levofloxacin diamine** impurity.[7]
- **Chromatographic Purification:** Purify the crude solid by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) as the eluent.[7][8] Combine the fractions containing the pure product and evaporate the solvent to obtain the purified **levofloxacin diamine**.

Characterization and Purity Assessment

The identity and purity of the synthesized **levofloxacin diamine** must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the final compound and its retention time relative to levofloxacin.
- Typical HPLC Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	A mixture of a buffer (e.g., 8.5g/L ammonium acetate, 1.25g/L cupric sulfate, and 1.0g/L L-Isoleucine in water) and methanol (e.g., 70:30 v/v)[9]
Flow Rate	0.7 mL/min[9]
Column Temperature	42°C[9]
Detection	UV at 340 nm[9]
Injection Volume	25 μ L[9]

- Expected Outcome: The final product should exhibit a single major peak, indicating high purity (ideally >99%).

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Purpose: To confirm the molecular weight of the synthesized compound.
- Method: An LC-MS/MS method can be employed for sensitive and specific detection.[10]
- Expected Outcome: The mass spectrum should display a prominent peak corresponding to the molecular ion of the **levofloxacin diamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate and confirm the chemical structure of the synthesized diamine.
- Analyses: Both ^1H NMR and ^{13}C NMR should be performed.
- Expected Outcome: The spectral data should be consistent with the structure of **levofloxacin diamine**, with characteristic peaks for the aromatic, aliphatic, and diamine protons and carbons.

Storage and Handling

The synthesized **levofloxacin diamine** reference standard should be stored in a tightly sealed, light-resistant container at a controlled room temperature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling the compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of the **levofloxacin diamine** reference standard. Adherence to this protocol will enable researchers and quality control professionals to produce a high-purity reference material that is crucial for the accurate analysis and quality assessment of levofloxacin drug substances and products. The availability of this in-house standard supports robust analytical method validation and ensures compliance with stringent regulatory requirements.

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